

A Technical Guide to High-Purity Probucol-13C3 for Researchers

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Compound of Interest

Compound Name: Probucol-13C3

Cat. No.: B15555332

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This technical guide provides an in-depth overview of high-purity **Probucol-13C3** for researchers, scientists, and drug development professionals. It covers commercially available sources, key quality specifications, and typical experimental applications, with a focus on its use as an internal standard in pharmacokinetic studies.

Introduction to Probucol-13C3

Probucol is a lipid-lowering agent with potent antioxidant properties.^{[1][2][3]} Its mechanism of action involves influencing cholesterol transport and inhibiting the oxidative modification of low-density lipoprotein (LDL).^{[1][4]} **Probucol-13C3** is a stable isotope-labeled version of Probucol, where three carbon atoms in one of the propyl groups are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise and accurate measurement of unlabeled Probucol in biological samples.^{[5][6]}

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity **Probucol-13C3** for research purposes. The table below summarizes the key specifications from prominent vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier	Product Name	Isotopic Purity (atom % ^{13}C)	Chemical Purity
Sigma-Aldrich (MilliporeSigma)	Probucol-(propyl- ^{13}C 3)	99%	98% (CP)
MedchemExpress	Probucol- ^{13}C 3	Not explicitly stated in search results	98%
Novachem (distributor for Cambridge Isotopes Ltd)	PROBUCOL (PROPYL- ^{13}C 3, 99%)	99%	96%
Santa Cruz Biotechnology	Probucol-propanyl- ^{13}C 3	Not explicitly stated in search results	98%

Quality Control and Analytical Protocols

While specific proprietary methods for the synthesis and purification of **Probucol- ^{13}C 3** are not publicly disclosed by manufacturers, the quality control of stable isotope-labeled compounds generally relies on a combination of analytical techniques to ensure chemical purity and isotopic enrichment.

Determination of Chemical Purity

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a standard method for assessing the chemical purity of pharmaceutical compounds. The purity is determined by comparing the area of the main peak corresponding to **Probucol- ^{13}C 3** to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment

The isotopic enrichment of **Probucol- ^{13}C 3** is a critical parameter and is typically determined using the following methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry can distinguish between the isotopologues of Probucol. The relative intensities of the ion peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are used to calculate the isotopic enrichment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR and ^1H NMR are powerful techniques for determining the position and extent of isotopic labeling.^{[7][8][9][10]} Specific pulse sequences and analysis of satellite peaks can provide accurate quantification of the ^{13}C enrichment at each labeled position.^{[7][8][9][10]}

Experimental Application: Pharmacokinetic Studies

A primary application of **Probucol- $^{13}\text{C}_3$** is as an internal standard in pharmacokinetic studies of Probucol.^{[11][12]} The following is a generalized protocol for such a study.

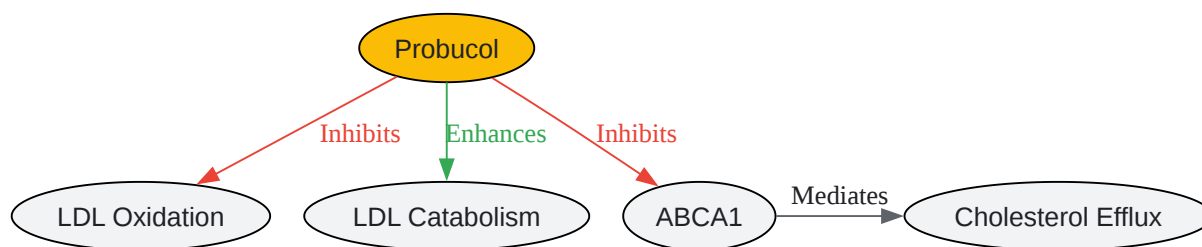
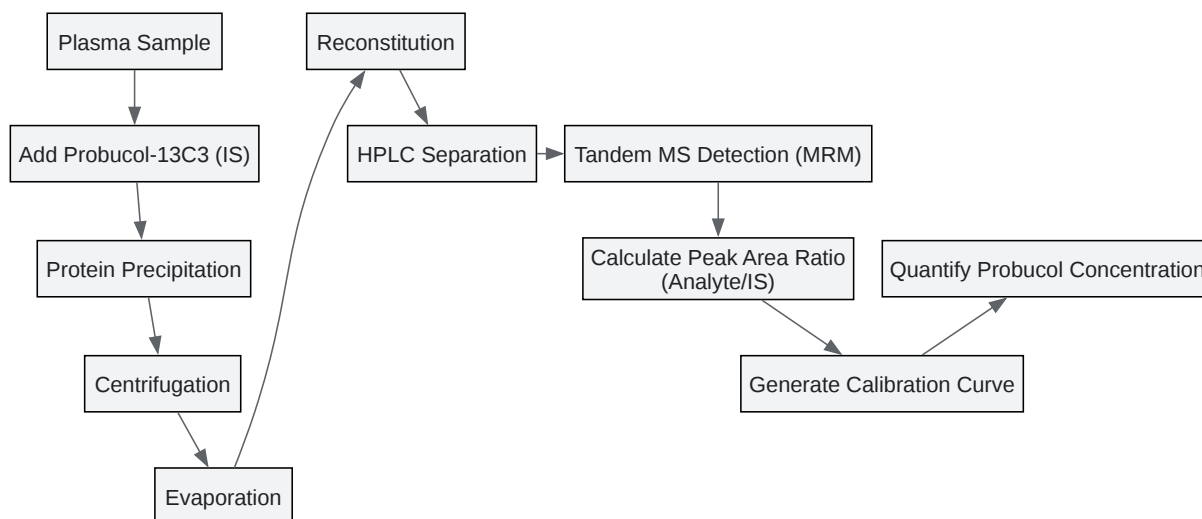
Protocol: Quantification of Probucol in Plasma using LC-MS/MS with **Probucol- $^{13}\text{C}_3$** as an Internal Standard

- Preparation of Calibration Standards and Quality Control Samples:
 - Prepare a stock solution of unlabeled Probucol and **Probucol- $^{13}\text{C}_3$** in a suitable organic solvent (e.g., methanol).
 - Create a series of calibration standards by spiking known concentrations of unlabeled Probucol into blank plasma.
 - Add a fixed concentration of the **Probucol- $^{13}\text{C}_3$** internal standard solution to each calibration standard and quality control (QC) sample.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To an aliquot of the study plasma sample, add the same fixed amount of **Probucol- $^{13}\text{C}_3$** internal standard solution.
 - Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto an appropriate HPLC column (e.g., C18).
 - Use a mobile phase gradient to achieve chromatographic separation of Probucol from other plasma components.
 - Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Monitor the specific precursor-to-product ion transitions for both Probucol and **Probucol-13C3**. For example, for Probucol, this could be m/z 515.5 \rightarrow 236.1.^{[12][13]} The transition for **Probucol-13C3** would be m/z 518.5 \rightarrow 239.1 (assuming the fragmentation pattern is similar).
- Data Analysis:
 - Calculate the peak area ratio of the analyte (unlabeled Probucol) to the internal standard (**Probucol-13C3**) for each sample.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Probucol in the study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis



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